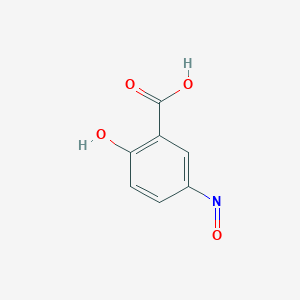

5-Nitroso-salicylate

Description

Structure

3D Structure

Properties

CAS No. |

15516-60-6 |

|---|---|

Molecular Formula |

C7H12ClN3O2 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

2-hydroxy-5-nitrosobenzoic acid |

InChI |

InChI=1S/C7H5NO4/c9-6-2-1-4(8-12)3-5(6)7(10)11/h1-3,9H,(H,10,11) |

InChI Key |

UNQLIDLZZNHURS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=O)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=O)C(=O)O)O |

Synonyms |

5-Nitroso-salicylate |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Nitroso Salicylate

Exploration of Regioselective Synthesis Pathways for Aryl Nitroso Compounds

The precise placement of the nitroso group on the aromatic ring is crucial for synthesizing 5-Nitroso-salicylate. Aryl nitroso compounds, in general, can be synthesized through various routes, with regioselectivity being a primary concern.

Indirect Nitrosation Approaches for Salicylate (B1505791) Scaffolds

Indirect nitrosation methods often involve the functionalization of a precursor molecule that can later be transformed into the nitroso derivative. For salicylate scaffolds, these approaches aim to guide the nitrosation to the desired position, typically the C-5 position, which is ortho to the hydroxyl group and para to the carboxyl group.

One strategy involves the use of protected salicylate derivatives or precursors where specific positions are activated or deactivated to direct the nitroso group. While direct nitrosation of salicylic (B10762653) acid can lead to mixtures of isomers and potential side reactions like nitration or decarboxylation chemcess.comacs.orgresearchgate.net, indirect methods offer better control. For example, the synthesis of 5-aminosalicylic acid from 5-nitrosalicylic acid involves a reduction step, implying that the nitroso precursor is obtained first google.com. Although specific details on indirect nitrosation of salicylic acid to yield the nitroso compound are not extensively detailed in the provided search results, general principles for aryl nitroso compound synthesis suggest pathways involving amine oxidation or other functional group transformations beilstein-journals.orgbeilstein-journals.org.

Novel Functionalization Strategies for Aromatic Rings with Nitroso Groups

Beyond traditional methods, novel strategies focus on achieving high regioselectivity and efficiency in introducing the nitroso group onto aromatic rings. These advancements are applicable to the synthesis of substituted salicylates.

Recent research has explored various reagents and catalytic systems for aromatic nitrosation. For instance, tert-butyl nitrite (B80452) (TBN) has been identified as a versatile reagent for regioselective C-nitrosation of phenols and other aromatic systems under metal- and acid-free conditions rsc.org. TBN can react with phenols, and while specific application to salicylate regioselective nitrosation is not explicitly detailed, its utility in functionalizing phenolic rings suggests potential applicability.

Other methods involve transition metal catalysis for C-H functionalization, such as ruthenium-catalyzed meta-nitration of phenol (B47542) derivatives, which highlights the importance of directing groups and catalytic systems in achieving regioselectivity rsc.org. While this specific example focuses on nitration, the underlying principle of directed C-H activation is relevant to developing new nitrosation strategies. Furthermore, silver-catalyzed nitrosation of aromatic amides using NOBF4 demonstrates a route to nitrosoarenes via electrophilic substitution, showcasing advancements in reagent design for nitrosation researchgate.net.

The synthesis of 3-nitroindoles using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions exemplifies a modern approach to regioselective aromatic electrophilic substitution, offering a mild and environmentally friendly alternative rsc.org. Such advancements in regioselective functionalization of aromatic systems are key to developing efficient routes to this compound.

Challenges in the Isolation and Stabilization of this compound

Aryl nitroso compounds, including potential derivatives of this compound, can present challenges in terms of isolation and stability. Nitroso compounds are often reactive and can be sensitive to light, heat, and air, potentially undergoing decomposition or further reactions sci-hub.boxnih.gov.

Isolation procedures must therefore be carefully designed to minimize decomposition. This often involves working under controlled temperatures, avoiding prolonged exposure to light, and using appropriate solvents. The purification of nitroso compounds can also be complicated by their reactivity. For example, in the synthesis of 3-aroyl-N-hydroxy-5-nitroindoles, the product precipitated directly from the reaction mixture and was isolated by filtration, suggesting that direct precipitation can be a viable isolation technique if the compound is sufficiently insoluble and stable under those conditions jove.com.

Challenges in handling and purification are common for reactive intermediates. The synthesis of 5-nitrosalicylic acid itself, often via direct nitration of salicylic acid, can lead to over-nitration at higher temperatures, resulting in unstable products and potential exothermic decomposition or thermal runaway acs.org. This highlights the need for precise control over reaction conditions during synthesis to ensure both safety and product quality, which indirectly impacts the ease of isolation.

Advanced Spectroscopic and Structural Elucidation of 5 Nitroso Salicylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular environment of atomic nuclei, enabling the determination of connectivity and structural features. For 5-Nitroso-salicylate, NMR is particularly valuable in identifying its tautomeric states.

Studies have indicated that 5-Nitrososalicylic acid predominantly exists in the oxime-ketone tautomeric form in many common solvents. High-resolution ¹H NMR spectra reveal characteristic signals that help confirm this structure. The phenolic hydroxyl proton (OH) of the nitroso-phenol tautomer, if present, or the hydroxyl proton of the oxime group in the oxime-ketone tautomer, typically appears as a broad singlet. In the oxime tautomer, the phenolic OH proton is often observed around δ 13.5 ppm, while the oxime OH proton resonates at approximately δ 11.5 ppm. The aromatic protons also yield signals that are consistent with the substituted benzene (B151609) ring.

¹³C NMR spectroscopy further supports the structural assignment. The ¹³C NMR spectrum of the oxime tautomer typically displays a signal for the carbonyl carbon (C=O) in the range of δ 160 ppm and a signal for the carbon involved in the C=N double bond (oxime carbon) around δ 150 ppm. These chemical shifts are indicative of the electronic environment and hybridization of the carbon atoms within the molecule.

Table 1: Characteristic ¹H NMR Chemical Shifts of 5-Nitrososalicylic Acid (Oxime Tautomer)

| Proton Type | Chemical Shift (δ, ppm) | Assignment |

| Phenolic OH | ~13.5 | OH (Phenolic) |

| Oxime OH | ~11.5 | OH (Oxime) |

| Aromatic Protons | Variable | Ring protons |

Table 2: Characteristic ¹³C NMR Chemical Shifts of 5-Nitrososalicylic Acid (Oxime Tautomer)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~160 | C=O |

| C=N | ~150 | C=N |

| Aromatic Carbons | Variable | Ring carbons |

Vibrational Spectroscopic Analysis: Infrared (IR) and Raman Characterization of the Nitroso Functionality

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying functional groups and probing molecular vibrations. For this compound, these techniques are particularly useful for characterizing the nitroso group and the salicylate (B1505791) moiety, as well as changes associated with tautomerism.

Infrared (IR) spectroscopy of 5-Nitrososalicylic acid reveals characteristic absorption bands. The presence of hydrogen bonding, particularly intramolecular hydrogen bonds between the phenolic hydroxyl group and the nitroso/oxime oxygen, leads to a broad absorption in the O–H stretching region, typically observed between 3200 and 2500 cm⁻¹. In the oxime-ketone tautomer, a strong carbonyl (C=O) stretching vibration is observed in the range of 1600–1700 cm⁻¹. The C=N stretching vibration of the oxime group typically appears between 1550 and 1650 cm⁻¹. While the nitroso-phenol tautomer would exhibit a distinct N=O stretching band, often found in the region of 1500–1600 cm⁻¹, the predominance of the oxime form means this band may be less pronounced or absent in many observed spectra. Raman spectroscopy can provide complementary information, though IR data is more extensively reported for this compound.

Table 3: Characteristic IR Absorption Bands of 5-Nitrososalicylic Acid

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

| Phenolic O–H (H-bonded) | ~3200–2500 (broad) | O–H stretching |

| Carbonyl (C=O) | ~1600–1700 | C=O stretching (oxime form) |

| C=N (Oxime) | ~1550–1650 | C=N stretching (oxime form) |

| Nitroso (N=O) | ~1500–1600 (potential) | N=O stretching (nitroso form) |

X-ray Crystallography for Solid-State Structural Conformation

X-ray diffraction studies on the oxime tautomer of 5-Nitrososalicylic acid reveal a planar molecular structure. These studies have detailed the specific bond lengths and angles, confirming the presence of the C=O and C=N functionalities characteristic of the oxime form. Intramolecular hydrogen bonds are frequently observed, typically between the phenolic hydroxyl group and the oxygen atom of the oxime moiety, or between the oxime hydroxyl group and the carbonyl oxygen, contributing to the molecule's stability and planarity. The precise arrangement of these hydrogen bonds and the planarity of the ring system are critical aspects of its solid-state conformation.

Computational and Theoretical Chemistry of 5 Nitroso Salicylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 5-Nitrosalicylic Acid, DFT calculations have been employed to understand its fundamental electronic properties and predict its behavior.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties, including its chemical reactivity and potential for charge transfer. Studies on 5-Nitrosalicylic Acid (5-NSA) using DFT, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have analyzed these orbitals. The calculated HOMO-LUMO energies for 5-NSA indicate that charge transfer occurs within the molecule researchgate.net. The HOMO-LUMO energy gap, a measure of a molecule's stability and reactivity, has been described as a "lower band-gap value" in the context of 5-NSA, suggesting potential for certain activities researchgate.net. This energy gap is fundamental in determining a molecule's chemical stability and its propensity to undergo electronic transitions or reactions irjweb.comajchem-a.com.

Table 1: DFT Computational Details and Electronic Properties (based on 5-Nitrosalicylic Acid)

| Property/Method | Value/Description | Reference |

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

| Functional | B3LYP | researchgate.net |

| Basis Set | 6-311++G(d,p) | researchgate.net |

| Geometrical Parameters | Optimized bond lengths and bond angles calculated | researchgate.net |

| Frontier Molecular Orbitals | HOMO-LUMO analysis performed | researchgate.net |

| Band Gap | Described as "lower band-gap value" | researchgate.net |

| Charge Transfer | Indicated by HOMO and LUMO energies | researchgate.net |

DFT calculations are instrumental in predicting and assigning spectroscopic signatures, such as infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. For 5-Nitrosalicylic Acid, DFT has been used to optimize geometrical parameters and perform vibrational assignments by calculating frequencies and analyzing the Total Energy Distribution (TED) researchgate.net. These computational predictions help in interpreting experimental spectroscopic data, confirming molecular structure, and understanding vibrational modes associated with specific functional groups within the molecule researchgate.netresearchgate.net. While specific NMR chemical shifts for 5-NSA are not detailed in the provided snippets, NBO (Natural Bond Orbital) calculations, often performed alongside DFT, provide insights into electronic delocalization and bonding, which are relevant to NMR spectral interpretation researchgate.netrsc.org.

Table 2: Predicted Spectroscopic Properties (based on 5-Nitrosalicylic Acid)

| Spectroscopic Technique | Predicted Property | Computational Basis | Reference |

| FT-IR & FT-Raman | Vibrational assignments | DFT (B3LYP/6-311++G(d,p)) | researchgate.net |

| FT-IR & FT-Raman | Total Energy Distribution (TED) for assignments | Scaled Quantum Mechanical (SQM) method | researchgate.net |

| NMR (¹H, ¹³C) | NBO calculations performed; direct spectral predictions not detailed for 5-NSA | DFT (B3LYP/6-311++G(d,p)) | researchgate.net |

Mechanistic Computational Modeling of Reaction Pathways Involving the Nitroso Group

Computational modeling plays a vital role in elucidating reaction mechanisms, particularly for molecules containing reactive functional groups like the nitroso group. While specific mechanistic studies for 5-Nitroso-salicylate's nitroso group were not directly detailed, general computational approaches for nitroso compounds provide a framework. DFT and other quantum chemical methods can map out reaction pathways, identify transition states, and calculate activation energies for reactions involving the nitroso moiety, such as cycloadditions or redox processes physchemres.orgnih.govacs.org. For example, studies on nitrosoarenes have utilized computational methods to understand cascade reactions involving ring opening, elimination, and cycloaddition, often involving in situ formation of intermediates like nitrones acs.org. These theoretical investigations are essential for predicting the reactivity of the nitroso group and designing synthetic strategies or understanding biochemical transformations.

Coordination Chemistry and Metal Complexation of 5 Nitroso Salicylate

Ligand Properties of 5-Nitroso-salicylate in Metal Coordination

5-Nitrosalicylic acid (5-NSA) is characterized by a hydroxyl group at the ortho position to a carboxylic acid group on a benzene (B151609) ring, with a nitroso (-NO) substituent at the para position relative to the hydroxyl group . This arrangement of functional groups makes 5-NSA a versatile chelating agent. The carboxylate and phenolic hydroxyl groups are primary coordination sites, capable of forming stable chelate rings with metal ions mdpi.comijesi.org. The nitroso group, with its nitrogen and oxygen atoms, can also participate in coordination, potentially binding through the nitrogen atom (σ-N coordination) or the oxygen atom (σ-O coordination), or acting as a bridging ligand between metal centers researchgate.netencyclopedia.pubmdpi.com.

The molecule exists in equilibrium with tautomeric forms, including an o-benzoquinone monoxime structure, which can influence its coordination behavior encyclopedia.pubmdpi.com. The electron-withdrawing nature of the nitroso group enhances the acidity of the phenolic proton and the carboxylic acid proton compared to unsubstituted salicylic (B10762653) acid, facilitating deprotonation and subsequent coordination . Studies on similar nitroso compounds suggest that the coordination mode of the nitroso group can be assessed by analyzing the N-O bond length and stretching frequency relationships researchgate.net. The ability of this compound to coordinate through multiple donor atoms (oxygen from carboxylate, oxygen from hydroxyl, and nitrogen or oxygen from nitroso) allows for the formation of diverse coordination geometries and complex structures, including mononuclear, binuclear, and polymeric arrangements mdpi.com.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes involving this compound typically involves reacting the ligand (or its salt) with a suitable metal salt in an appropriate solvent, often with controlled pH conditions . A variety of transition metals, including but not limited to cobalt, nickel, copper, zinc, and chromium, have been shown to form complexes with this compound or its derivatives mdpi.comresearchgate.netresearchgate.netresearchgate.netoup.commdpi.combhu.ac.innih.govrsc.orgresearchgate.netmdpi.com.

Transition Metal Coordination Chemistry of this compound

This compound and its derivatives have been employed as ligands in the synthesis of complexes with a range of transition metals. For instance, Schiff bases derived from 5-nitrosalicylaldehyde and various diamines have been synthesized and complexed with cobalt(II), nickel(II), copper(II), and zinc(II) researchgate.net. In these cases, the Schiff base ligands often act as tetradentate N₂O₂ donors, coordinating through phenolic oxygen and azomethine nitrogen atoms researchgate.net. Cobalt(II) and nickel(II) complexes with such ligands have been reported to exhibit square-planar geometries researchgate.net.

Cobalt complexes, specifically tetraammine(5-nitrososalicylato)cobalt(III) species, have been synthesized and characterized, displaying paramagnetic properties oup.com. Copper(II) complexes are frequently studied and can form binuclear or dinuclear structures, involving bridging ligands mdpi.comresearchgate.net. Chromium(III) complexes with 5-nitrosalicylic acid have been investigated, with studies indicating that the stability of these complexes decreases in the order salicylic acid > 5-sulphosalicylic acid > 5-nitrosalicylic acid nih.gov. The metal-to-ligand ratio in these complexes commonly ranges from 1:1 to 1:2, depending on the metal ion and the specific ligand structure researchgate.netmdpi.combhu.ac.innih.govmdpi.comscielo.org.mxchemmethod.com.

Structural Elucidation of Metal-5-Nitroso-salicylate Complexes

The structural characterization of metal-5-nitroso-salicylate complexes relies on a suite of analytical techniques, including elemental analysis (CHN), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), electron paramagnetic resonance (EPR) spectroscopy, thermogravimetric analysis (TGA), differential thermal analysis (DTA), mass spectrometry, and X-ray crystallography mdpi.comresearchgate.netresearchgate.netoup.commdpi.combhu.ac.innih.govrsc.orgresearchgate.netfrontiersin.orgbiointerfaceresearch.comscirp.org.

X-ray crystallography has been instrumental in determining the precise coordination modes, geometries, and connectivity within these complexes mdpi.comresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net. Reported coordination geometries include tetrahedral, square planar, square pyramidal, and octahedral arrangements around the metal center, depending on the metal ion and the ligand's denticity researchgate.netresearchgate.netresearchgate.netchemmethod.comscirp.orgajol.info. For instance, cobalt(II) and nickel(II) complexes derived from Schiff bases of 5-nitrosalicylaldehyde have been proposed to adopt tetrahedral or square planar geometries, while copper(II) complexes may form binuclear structures researchgate.netresearchgate.net. Tetraamminecobalt(III) complexes with 5-nitrososalicylate have also been structurally characterized oup.com. The precise coordination of the nitroso group, whether through nitrogen or oxygen, is often inferred from detailed crystallographic data and spectroscopic analysis of bond lengths and vibrational frequencies researchgate.netencyclopedia.pubmdpi.com.

Spectroscopic Investigations of Complex Formation and Electronic Interactions

Spectroscopic methods are crucial for confirming the formation of metal complexes and understanding the electronic interactions between the metal ion and the this compound ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Upon complexation, characteristic vibrational frequencies of the ligand, such as those of the carboxylate (C=O stretch), hydroxyl (O-H stretch), and nitroso (N-O stretch) groups, undergo shifts. For example, the disappearance or significant shift of the phenolic O-H stretch and the carboxylate C=O stretch indicates their involvement in coordination researchgate.netscielo.org.mxmdpi.com. New bands corresponding to metal-ligand (M-O, M-N) vibrations typically appear in the lower frequency region (400-600 cm⁻¹) rsc.orgresearchgate.netmdpi.com. The N-O stretching frequency of the nitroso group can also provide insights into its coordination mode researchgate.net.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within the ligand and the complex. The spectra of 5-nitrosalicylic acid typically exhibit absorption bands in the UV-Vis region, attributed to π-π* and n-π* transitions of the conjugated system and the nitroso group oup.commdpi.commdpi.com. Complexation often leads to bathochromic shifts (shifts to longer wavelengths) or hypsochromic shifts (shifts to shorter wavelengths) of these bands, and the appearance of new bands, which can be assigned to charge transfer transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) researchgate.netmdpi.com. For example, tetraammine(5-nitrososalicylato)cobalt(III) complexes show absorption peaks at approximately 387 and 518 nm oup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the structure and purity of the synthesized ligands and their complexes. Changes in chemical shifts, particularly the disappearance of signals corresponding to acidic protons (like phenolic -OH) upon coordination, provide evidence for ligand binding to the metal center mdpi.commdpi.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II) or Co(II), EPR spectroscopy is a valuable tool. It provides information about the electronic environment of the metal ion, its oxidation state, and the coordination geometry mdpi.comresearchgate.netrsc.orgresearchgate.netfrontiersin.org.

Other Spectroscopic Techniques: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules researchgate.netbhu.ac.inrsc.orgresearchgate.netmdpi.comchemmethod.comfrontiersin.orgbiointerfaceresearch.comajol.info. Magnetic susceptibility measurements are also important for characterizing paramagnetic complexes, helping to determine their electronic configuration and geometry researchgate.netrsc.orgresearchgate.netchemmethod.combiointerfaceresearch.com. X-ray photoelectron spectroscopy (XPS) can differentiate between different nitrogen environments within a complex, such as that of an amine group versus a nitroso group oup.com.

Compound Names

| Compound Name | Abbreviation |

| 5-Nitrosalicylic acid | 5-NSA |

| This compound |

Representative Metal Complexes of this compound Derivatives

The following table summarizes some representative transition metal complexes involving derivatives of 5-nitrosalicylic acid, highlighting their metal ion, proposed geometry, and key spectroscopic findings.

| Metal Ion | Ligand/Complex Type | Proposed Geometry | Key Spectroscopic Findings | Reference Context |

| Co(III) | Tetraammine(5-nitrososalicylato)cobalt(III) | Octahedral (implied) | UV-Vis: 387, 518 nm; Magnetic moment: 1.6-1.8 BM; XPS: Differentiates NH₃ and NO nitrogen peaks. | oup.com |

| Co(II) | Schiff base (from 5-nitrosalicylaldehyde and diamines) | Tetrahedral/Square Planar | IR: Shift in N-O stretch; UV-Vis: Bathochromic shift; Elemental Analysis: 1:1 metal:ligand ratio. | researchgate.net |

| Ni(II) | Schiff base (from 5-nitrosalicylaldehyde and diamines) | Tetrahedral/Square Planar | IR: Shift in N-O stretch; UV-Vis: Bathochromic shift; Elemental Analysis: 1:1 metal:ligand ratio. | researchgate.net |

| Cu(II) | Schiff base (from 5-nitrosalicylaldehyde and diamines) | Binuclear | IR: Shift in N-O stretch; UV-Vis: Bathochromic shift; Elemental Analysis: 1:1 metal:ligand ratio. | researchgate.net |

| Zn(II) | Schiff base (from 5-nitrosalicylaldehyde and diamines) | Square planar | IR: Shift in N-O stretch; UV-Vis: Bathochromic shift; Elemental Analysis: 1:1 metal:ligand ratio. | researchgate.net |

| Cr(III) | 5-Nitrosalicylic acid | Not specified | Potentiometry & Spectroscopy: Formation constants determined; Stability order: SA > 5-SSA > 5-NSA. | nih.gov |

| Cu(II) | Salicylate (B1505791) derivative complexes (e.g., 5-Cl-Sal) with Neocuproine | Deformed Square Pyramidal | IR: Shifts in carboxylate and phenolate (B1203915) stretches; X-ray: Monomeric, dimeric, or dinuclear structures. | mdpi.com |

| Fe(II) | Schiff base (from 5-nitro-salicylaldehyde and anthranilic acid) | Tetrahedral | ¹H NMR: Disappearance of phenolic proton signal; TGA: Thermal stability data. | researchgate.net |

| Ni(II) | Schiff base (from 5-nitro-salicylaldehyde and anthranilic acid) | Tetrahedral | ¹H NMR: Disappearance of phenolic proton signal; TGA: Thermal stability data. | researchgate.net |

| Zn(II) | Schiff base (from 5-nitro-salicylaldehyde and anthranilic acid) | Square planar | ¹H NMR: Disappearance of phenolic proton signal; TGA: Thermal stability data. | researchgate.net |

Redox Chemistry and Electrochemistry of the 5 Nitroso Salicylate Moiety

Mechanistic Investigations of Oxidation Pathways

Detailed mechanistic studies specifically targeting the oxidation of 5-nitroso-salicylate are not extensively documented in the reviewed literature. However, the oxidation pathways can be inferred from the known chemistry of simpler aromatic C-nitroso compounds, such as nitrosobenzene (B162901). The primary oxidation product of an aromatic nitroso compound is the corresponding nitro compound.

The oxidation of nitrosoarenes to nitroarenes can be achieved using various oxidizing agents. For instance, the oxidation of nitrosobenzene by nitrogen dioxide in carbon tetrachloride has been shown to follow second-order kinetics, with a first-order dependence on both the nitroso compound and nitrogen dioxide. rsc.org The proposed mechanism involves a radical addition to the nitrogen atom of the nitroso group, forming an unstable aminoxyl intermediate. This intermediate then rapidly decomposes to yield the nitrobenzene (B124822) product and nitric oxide. rsc.org Other oxidants capable of converting nitroso compounds to their nitro derivatives include ozone and peroxoacetic acid. google.comacs.org

Based on these general mechanisms, a plausible oxidation pathway for this compound involves the conversion of the nitroso group to a nitro group, yielding 5-nitrosalicylic acid. The reaction would likely proceed via an initial attack of the oxidant on the nitroso nitrogen atom.

Plausible General Oxidation Pathway:

Step 1: An oxidizing agent (e.g., O₃, peroxy acids, NO₂) attacks the nitrogen atom of the this compound molecule.

Step 2: An unstable intermediate is formed.

Step 3: The intermediate rearranges or decomposes, resulting in the formation of the more stable nitro group (-NO₂), yielding 5-nitrosalicylic acid.

Mechanistic Investigations of Reduction Pathways (e.g., to amine or hydroxylamine (B1172632) derivatives)

The reduction of the this compound moiety has been more thoroughly investigated, primarily focusing on its conversion to 5-aminosalicylic acid (5-ASA), a valuable pharmaceutical compound. iau.irresearchgate.netmdpi.com The reduction proceeds in stages, with the N-arylhydroxylamine derivative (5-hydroxylamino-salicylic acid) being a key intermediate, analogous to the reduction of other aromatic nitroso compounds. rsc.orgresearchgate.net

The electrochemical reduction pathway is highly dependent on the pH of the medium. iau.ir

In acidic media , the electrochemical reduction of aromatic nitro compounds can be complicated by side reactions. A significant issue is the Bamberger rearrangement of the intermediate N-phenylhydroxylamine derivative, which can lead to a mixture of products and lower yields of the desired amine. iau.ir

In alkaline media , the electrochemical reduction can be performed more selectively and efficiently. Studies have shown that the electrolytic reduction of 5-nitrosalicylic acid in a sodium hydroxide (B78521) solution can produce 5-aminosalicylic acid with high yield (90.9%). iau.ir This method avoids the difficulties associated with acidic conditions, reduces corrosion, and allows for easier product isolation. iau.ir

A comprehensive study on the electrochemical synthesis of 5-ASA from 5-nitrosalicylic acid in an alkaline medium identified the optimal conditions for the reaction, which are summarized in the table below. iau.ir

| Parameter | Optimized Condition |

|---|---|

| Cathode | Copper |

| Anode | Nickel |

| Catholyte | 1g 5-Nitrosalicylic acid in 20 mL 1M NaOH + 5mL Methanol |

| Anolyte | 25 mL of 5M NaOH |

| Current | 0.4 A |

| Temperature | 25 °C |

| Reaction Time | 150 min |

| Yield | 90.9% |

Electrochemical Characterization and Redox Potentials

While specific redox potential values for this compound were not found in the surveyed literature, its electrochemical behavior can be understood by examining closely related structures, particularly nitrosobenzene. The electrochemical reduction of aromatic nitroso compounds is a well-defined process. The nitrosobenzene/N-phenylhydroxylamine couple is a reversible oxidation-reduction system. rsc.org

The half-wave potential (E₁/₂) for the reduction of nitrosobenzene to N-phenylhydroxylamine is pH-dependent, shifting to more negative values as the pH increases, which is characteristic of reactions involving proton transfer. rsc.org

| pH | E₁/₂ vs. SCE (V) for Nitrosobenzene Reduction | E₁/₂ vs. SCE (V) for N-Phenylhydroxylamine Oxidation |

|---|---|---|

| 2.0 | +0.165 | +0.165 |

| 4.0 | +0.055 | +0.055 |

| 6.0 | -0.055 | -0.055 |

| 8.0 | -0.170 | -0.170 |

| 10.0 | -0.285 | -0.285 |

| 12.0 | -0.400 | -0.400 |

The standard reduction potential of nitrosobenzene is also influenced by the solvent. srce.hr For the this compound moiety, the presence of the electron-withdrawing carboxyl group (-COOH) and the electron-donating hydroxyl group (-OH) on the benzene (B151609) ring will modulate the redox potential relative to unsubstituted nitrosobenzene. Electron-withdrawing groups generally make reduction easier (less negative potential), while electron-donating groups make it more difficult (more negative potential). The net effect for this compound would depend on the interplay of these substituents and the pH, which affects their protonation state.

| Reaction | Solvent | Reference Electrode | E° (V) |

|---|---|---|---|

| PhNO + e⁻ ⇄ PhNO•⁻ | DMSO | Ag/AgCl | -0.770 |

| PhNO + e⁻ ⇄ PhNO•⁻ | MeCN | Ag/AgCl | -0.835 |

| PhNO + 2e⁻ + 2H⁺ ⇄ PhNHOH | H₂O | SCE | +0.305 |

Advanced Applications in Catalysis and Sensing

Photocatalytic Applications Involving the Nitroso Functionality

The nitroso group is known for its versatile reactivity in organic chemistry, participating in various reactions, including photochemical transformations fishersci.pt. Studies have explored the photocatalytic reduction of nitro compounds, where nitroso intermediates can play a role thieme-connect.comrsc.org. For instance, research has demonstrated the photoreduction of nitroarenes and related compounds using semiconductor photocatalysts like TiO₂ researchgate.net. Specifically, esters of 5-nitrosalicylic acid have been utilized in photocatalytic processes, such as the selective reduction of the nitro group to an amino group, yielding mesalazine precursors researchgate.netresearchgate.net. These studies highlight the potential for the salicylic (B10762653) acid scaffold to be involved in photocatalytic transformations, often under mild conditions.

Integration into Sensor Platforms for Analytical Chemistry

Salicylic acid and its derivatives have found applications in various analytical sensing platforms, particularly in electrochemical detection openreadings.eumdpi.comnih.govresearchgate.netscienceasia.org. For example, molecularly imprinted polymers and modified electrodes have been developed for the sensitive detection of salicylic acid, leveraging its electrochemical activity openreadings.eumdpi.comresearchgate.netscienceasia.org. Related compounds, such as 3,5-dinitrosalicylic acid and 5-sulfosalicylic acid, have also been investigated as analytes in electrochemical sensing systems mdpi.comnih.gov. Furthermore, salicylic acid itself is used as a reagent in colorimetric methods for nitrate (B79036) determination renhyd.org.

The chemical structure of 5-Nitroso-salicylate, with its electron-withdrawing nitroso group and the acidic phenolic and carboxylic acid functionalities, suggests potential for interaction with analytes or electrode surfaces. These functional groups could participate in redox reactions or specific binding events, which are fundamental to sensor operation. However, specific research detailing the direct integration of this compound into sensor platforms, either as a sensing element or a target analyte, along with performance metrics such as sensitivity, selectivity, or limit of detection, is not widely reported. Therefore, specific data tables illustrating its performance in sensor applications cannot be generated based on the current available literature.

Mechanistic Investigations of Biological Interactions in Vitro Models

Interactions with Biological Thiols and S-Nitrosylation Pathways

The interaction of 5-Nitroso-salicylate with biological thiols is fundamentally linked to the process of S-nitrosylation, a reversible post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of a cysteine residue. nih.gov This process is a critical mechanism in cellular signaling. nih.govresearchgate.net The primary pathways for S-nitrosylation include the reaction of cysteine thiols with NO-derived species or, more commonly, through transnitrosation, which is the direct transfer of a nitroso group from one S-nitrosothiol (SNO) to an acceptor thiol. nih.gov

Research indicates that this compound can form conjugates with crucial biological thiols such as glutathione (B108866) and N-acetyl-cysteine. scholaris.ca This suggests that this compound can participate in transnitrosation reactions, acting as an NO donor to these low-molecular-weight thiols. The reaction between thiyl radicals (RS•) and nitric oxide to form S-nitrosothiols (RSNO) is known to occur at rates approaching the diffusion-controlled limit, highlighting the potential for rapid interactions within a biological milieu. researchgate.net

The interaction with glutathione is particularly significant, as S-nitrosoglutathione (GSNO) is considered a major bioactive reservoir of NO in biological systems. oup.comresearchgate.net By nitrosating glutathione, this compound can contribute to the cellular pool of GSNO, which in turn can nitrosate protein cysteine residues, thereby propagating NO-based signals. nih.gov This ability to modify key biological thiols positions this compound as a potential modulator of S-nitrosylation pathways.

| Interacting Molecule | Type of Interaction | Potential Outcome | Relevant Mechanism |

|---|---|---|---|

| Glutathione (GSH) | Conjugate Formation / Nitrosation | Formation of S-nitrosoglutathione (GSNO) | Transnitrosation nih.govnih.gov |

| N-acetyl-cysteine | Conjugate Formation scholaris.ca | Formation of S-nitroso-N-acetylcysteine | Transnitrosation nih.govnih.gov |

| Protein Cysteine Residues | S-Nitrosylation (indirectly via GSNO) | Alteration of protein function, localization, or stability nih.gov | Transnitrosation nih.gov |

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of salicylates are attributed to several molecular mechanisms, primarily their ability to scavenge free radicals and chelate transition metals. eurekaselect.comnih.gov As a derivative, this compound is postulated to share these capabilities. The principal mechanisms include:

Radical Scavenging: Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize highly reactive free radicals. mdpi.com This action converts the radical into a more stable, non-toxic molecule and leaves a relatively stable phenoxyl radical, which is less reactive.

Metal Ion Chelation: By binding to transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), salicylates can prevent them from participating in Fenton-type reactions, which generate highly damaging hydroxyl radicals. eurekaselect.com

A standard in vitro method for assessing radical scavenging activity is the DPPH (2,2-diphenyl-1-picryl-hydrazyl) assay. nih.govresearchgate.net This assay utilizes a stable free radical, DPPH•, which has a deep violet color. mdpi.com When an antioxidant compound donates a hydrogen atom or electron, the DPPH• radical is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is quantifiable by spectrophotometry. mdpi.comscielo.br The chemical structure of this compound, containing both a hydroxyl and a carboxyl group attached to an aromatic ring, provides the structural basis for potential activity in such assays.

| Assay / Mechanism | Principle | Role of Antioxidant | Observable Change |

|---|---|---|---|

| DPPH Radical Scavenging mdpi.comnih.gov | A stable violet-colored radical (DPPH•) is used as a substrate. | The antioxidant donates a hydrogen atom or electron to the DPPH• radical. | The radical is neutralized (reduced to DPPH-H), causing the solution to lose its violet color. scielo.br |

| Hydroxyl Radical Scavenging eurekaselect.com | Hydroxyl radicals (•OH) are generated, often via a Fenton reaction (Fe²⁺ + H₂O₂). | The antioxidant directly reacts with and neutralizes the highly reactive •OH radical. | Inhibition of the degradation of a detector molecule (e.g., salicylate (B1505791), deoxyribose). acs.org |

| Metal Chelation eurekaselect.com | Transition metal ions (e.g., Fe²⁺) can catalyze oxidative reactions. | The antioxidant binds (chelates) the metal ion, rendering it catalytically inactive. | Inhibition of the formation of colored complexes (e.g., ferrozine-Fe²⁺ complex). |

Receptor-Ligand Binding Studies with Salicylate-Responsive Proteins (e.g., plant NPRs)

In plants, salicylic (B10762653) acid (SA) is a critical hormone for immunity, and its signals are perceived by specific receptor proteins. nih.gov The primary receptors identified are members of the NONEXPRESSER OF PR GENES (NPR) family, particularly NPR1 and its paralogs NPR3 and NPR4. nih.govnih.gov These proteins act as transcriptional regulators that control the expression of thousands of defense-related genes. nih.govfrontiersin.org

Binding studies have revealed that SA directly interacts with these proteins. NPR1, a master regulator of SA-mediated defense, binds SA with a reported dissociation constant (Kd) of approximately 140 nM. nih.gov Its paralogs, NPR3 and NPR4, also function as SA receptors, binding SA with high affinity (Kd of ~176 nM and ~23 nM, respectively). nih.gov The binding of SA to these receptors induces conformational changes that modulate their ability to interact with transcription factors and regulate gene expression, forming the basis of the plant's immune response. nih.govnih.gov

While direct receptor-ligand binding studies for this compound are not extensively documented, its close structural analogy to salicylic acid suggests a potential for interaction with the same salicylate-responsive proteins. The nitroso- and hydroxyl-substituents on the aromatic ring could influence the binding affinity and specificity for the hydrophobic binding pockets of the NPR proteins.

| Receptor Protein | Ligand | Reported Binding Affinity (Kd) | Functional Role |

|---|---|---|---|

| NPR1 (Nonexpressor of PR Genes 1) | Salicylic Acid | ~140 nM nih.gov | Positive transcriptional co-regulator of defense genes. scispace.com |

| NPR3 (NPR1-Like Protein 3) | Salicylic Acid | ~176 nM nih.gov | Negative transcriptional co-regulator and adaptor for NPR1 degradation at high SA levels. nih.govscispace.com |

| NPR4 (NPR1-Like Protein 4) | Salicylic Acid | ~23 nM nih.gov | Negative transcriptional co-regulator and adaptor for NPR1 degradation at low SA levels. nih.govscispace.com |

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis refers to the tightly regulated balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense systems. researchgate.netnih.gov Disruption of this balance leads to oxidative or nitrosative stress. researchgate.net this compound has the potential to modulate this homeostasis through several mechanisms.

The primary mechanism is its involvement in S-nitrosylation. As discussed, this compound can act as a nitroso-group donor, leading to the S-nitrosation of low-molecular-weight thiols like glutathione and cysteine residues within proteins. nih.govscholaris.ca This directly impacts the cellular S-nitrosothiol (SNO) pool, a key component of redox-based signaling. researchgate.net Fluctuations in the levels of SNOs, such as GSNO, can alter the function of numerous proteins involved in redox sensing and antioxidant defense. oup.comfrontiersin.org

Furthermore, by reacting with glutathione, this compound can influence the glutathione redox couple (GSH/GSSG), which is a central determinant of the cellular redox environment. nih.gov The conversion of GSH to GSNO or other derivatives shifts this ratio, which can trigger various cellular responses. Salicylic acid itself is known to have a complex, sometimes ambivalent, role in modulating cellular redox status, at times promoting ROS production and at other times enhancing antioxidant capacity. frontiersin.org The addition of a nitroso group to the salicylate structure introduces a potent redox-active moiety, suggesting that this compound could be a significant modulator of cellular redox balance.

| Component of Redox Homeostasis | Potential Modulation by this compound | Underlying Mechanism |

|---|---|---|

| S-Nitrosothiol (SNO) Pool | Increases the level of S-nitrosated molecules (e.g., GSNO). | Transnitrosation from this compound to biological thiols. nih.govnih.gov |

| Glutathione Redox Couple (GSH/GSSG) | Alters the ratio by consuming GSH. | Formation of S-nitrosoglutathione (GSNO). nih.govresearchgate.net |

| Protein Thiol Redox State | Induces post-translational modification (S-nitrosylation). | Direct transnitrosation or indirect transfer from GSNO. nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | May decrease levels via radical scavenging or increase levels by disrupting electron transport. | Antioxidant activity (scavenging) or pro-oxidant effects of salicylates. eurekaselect.comfrontiersin.org |

Future Research Directions and Emerging Paradigms for 5 Nitroso Salicylate

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of 5-Nitroso-salicylate and its derivatives is an ongoing area of research, with a focus on developing more efficient, selective, and scalable methodologies. Future research will likely concentrate on creating complex derivatives with tailored functionalities. This includes exploring novel synthetic routes that allow for precise control over regioselectivity and stereochemistry, enabling the generation of libraries of compounds for various applications. For instance, advancements in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions or C-H activation strategies, could lead to more sophisticated functionalizations of the salicylate (B1505791) core. Research into green chemistry approaches, minimizing waste and using sustainable reagents, will also be crucial for developing environmentally friendly synthetic pathways.

Exploration of Novel Coordination Architectures and Functional Materials

This compound, with its hydroxyl and nitroso groups, presents itself as a versatile ligand for coordination chemistry. Future research will likely delve into the creation of novel coordination architectures, including metal-organic frameworks (MOFs) and coordination polymers, utilizing this compound as a building block google.comacs.org. These materials could exhibit unique electronic, magnetic, or catalytic properties, driven by the specific metal ions and the structural arrangement of the salicylate ligand. Studies will aim to design materials with tailored porosity for gas storage, separation, or sensing applications. Furthermore, the incorporation of this compound into supramolecular assemblies could lead to the development of responsive materials or advanced catalysts. The known ability of salicylates to form stable complexes with various metal ions researchgate.net suggests a rich landscape for exploring new coordination compounds with potentially useful properties.

High-Throughput Screening for Bioactive Analogues and Probes

The inherent biological relevance of the salicylate scaffold, combined with the potential reactivity of the nitroso group, makes this compound and its derivatives attractive candidates for biological investigations. Future research will likely employ high-throughput screening (HTS) methodologies to identify novel bioactive analogues with therapeutic potential nih.govmdpi.comdpi.qld.gov.au. This approach involves rapidly testing large libraries of synthesized compounds against specific biological targets, such as enzymes, receptors, or pathogens. The goal is to discover molecules exhibiting antimicrobial, anti-inflammatory, or anticancer activities, among others. Additionally, modified this compound derivatives could be developed as molecular probes to investigate biological pathways or to visualize cellular processes, aiding in mechanistic studies in toxicology and molecular epidemiology tandfonline.comnih.gov.

Integration with Advanced Spectroscopic and Imaging Modalities

The characterization and application of this compound derivatives can be significantly advanced through their integration with modern spectroscopic and imaging techniques. Future research will focus on utilizing these methods for detailed structural elucidation, reaction monitoring, and in situ analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, and X-ray Diffraction (XRD) are essential for confirming the synthesis and structure of new derivatives and coordination complexes chemrj.orgijarsct.co.inmdpi.com. Furthermore, exploring the use of this compound-based compounds in advanced imaging modalities, such as Magnetic Resonance Imaging (MRI) or fluorescence microscopy, could lead to novel diagnostic tools or probes for visualizing biological processes at the molecular level nih.gov. The development of specific optical probes based on this compound for detecting biorelevant molecules or ions in aqueous media is also a promising avenue nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-Nitroso-salicylate, and what analytical techniques are critical for confirming its structural integrity and purity?

- Methodological Answer: Synthesis typically involves nitrosation of salicylic acid derivatives under controlled acidic conditions (e.g., using NaNO₂ in HCl). Characterization requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm nitroso-group positioning and aromatic proton environments.

- HPLC-MS to assess purity and detect byproducts.

- Elemental analysis to validate stoichiometry.

- FTIR to identify functional groups (e.g., -NO stretching vibrations at ~1500 cm⁻¹).

For reproducibility, experimental sections must detail reaction conditions, purification steps, and instrument parameters .

Q. Which physicochemical properties of this compound are most critical for experimental design in aqueous systems?

- Methodological Answer: Key properties include:

- pH-dependent stability : Nitroso compounds often degrade under alkaline conditions; buffered solutions (pH 4–6) are recommended for kinetic studies.

- Solubility : Prefer polar aprotic solvents (e.g., DMSO) for stock solutions to avoid hydrolysis.

- Photoreactivity : Use amber glassware to prevent light-induced decomposition.

Baseline measurements (e.g., UV-Vis absorbance over time) should precede complex experiments to establish stability windows .

Q. What analytical methods are recommended for detecting trace levels of this compound in biological matrices?

- Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity and specificity.

- Derivatization (e.g., with Griess reagents) improves detection limits in spectrophotometric assays.

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges reduces matrix interference. Validate recovery rates and limit of detection (LOD) using spiked controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer:

- Comparative analysis : Replicate experiments using identical conditions (solvent, concentration, temperature) as cited studies.

- Cross-validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to confirm structural assignments.

- Artifact identification : Test for common impurities (e.g., nitro derivatives) via LC-MS and adjust synthetic protocols accordingly.

Document discrepancies in supplementary materials to guide future reproducibility efforts .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions for long-term kinetic studies?

- Methodological Answer:

- Buffer selection : Use citrate-phosphate buffers (pH 5.0) to minimize hydrolysis.

- Antioxidants : Add 0.1% ascorbic acid to scavenge reactive oxygen species.

- Temperature control : Store solutions at 4°C and monitor degradation via periodic HPLC analysis.

- Oxygen exclusion : Degas solvents and conduct experiments under nitrogen atmosphere.

Publish stability profiles and degradation pathways to contextualize findings .

Q. What mechanistic approaches are effective in studying the reactivity of this compound in nucleophilic environments?

- Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protonated solvents to identify rate-determining steps.

- Computational modeling : Employ density functional theory (DFT) to map transition states and electron localization (e.g., NBO analysis).

- Trapping experiments : Use thiourea or TEMPO to intercept reactive intermediates for spectroscopic identification.

Integrate experimental and computational data to propose unified mechanisms .

Q. How can systematic reviews address gaps in the literature on this compound’s biological interactions?

- Methodological Answer:

- Scoping reviews : Follow Arksey & O’Malley’s framework to map existing studies, prioritizing in vitro vs. in vivo models .

- Meta-analysis : Pool data on cytotoxicity or receptor binding from heterogeneous studies using random-effects models.

- Gap analysis : Use PRISMA guidelines to identify understudied areas (e.g., metabolic pathways or epigenetic effects).

Highlight inconsistencies in assay protocols (e.g., cell lines, exposure times) to standardize future research .

Methodological Best Practices

- Literature synthesis : Use Google Scholar’s citation tools and reference managers (e.g., Zotero) to track sources and avoid redundancy .

- Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Data transparency : Archive raw spectra, chromatograms, and computational inputs as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.